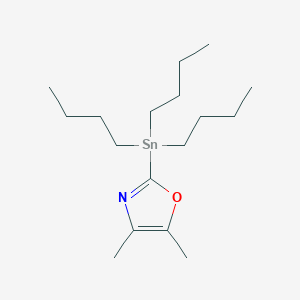
2-Tributyltin-4,5-dimethyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tributyltin-4,5-dimethyl-1,3-oxazole is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups The oxazole ring, a five-membered heterocyclic structure containing both nitrogen and oxygen atoms, is a key feature of this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tributyltin-4,5-dimethyl-1,3-oxazole typically involves the reaction of tributyltin chloride with 4,5-dimethyl-1,3-oxazole in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. Common bases used in this reaction include sodium hydride and potassium tert-butoxide. The reaction is typically performed in an aprotic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, and chromatography to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tributyltin-4,5-dimethyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced tin species and modified oxazole rings.
Substitution: The tributyltin groups can be substituted with other functional groups, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions include various oxazole derivatives, organotin compounds with different functional groups, and reduced tin species.
Applications De Recherche Scientifique
2-Tributyltin-4,5-dimethyl-1,3-oxazole has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Tributyltin-4,5-dimethyl-1,3-oxazole involves its interaction with various molecular targets and pathways. The tributyltin groups can interact with cellular membranes, leading to disruption of membrane integrity and function. Additionally, the oxazole ring can interact with enzymes and other proteins, inhibiting their activity and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive oxygen species and other intermediates that contribute to its biological activity.
Comparaison Avec Des Composés Similaires
2-Tributyltin-4,5-dimethyl-1,3-oxazole can be compared with other similar compounds, such as:
Tributyltin chloride: A simpler organotin compound with similar biological activities but lacking the oxazole ring.
4,5-Dimethyl-1,3-oxazole: A compound with similar structural features but lacking the tributyltin groups.
Tributyltin oxide: Another organotin compound with different oxidation states and biological activities.
The uniqueness of this compound lies in the combination of the tributyltin groups and the oxazole ring, which imparts unique chemical and biological properties to the compound.
Propriétés
Formule moléculaire |
C17H33NOSn |
|---|---|
Poids moléculaire |
386.2 g/mol |
Nom IUPAC |
tributyl-(4,5-dimethyl-1,3-oxazol-2-yl)stannane |
InChI |
InChI=1S/C5H6NO.3C4H9.Sn/c1-4-5(2)7-3-6-4;3*1-3-4-2;/h1-2H3;3*1,3-4H2,2H3; |
Clé InChI |
YGYUKFYZLJREFR-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=NC(=C(O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


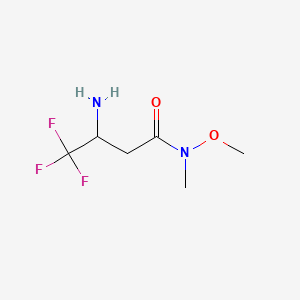
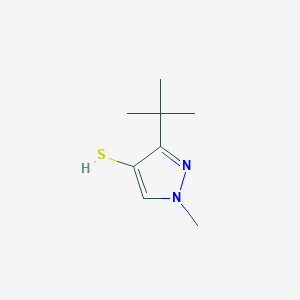
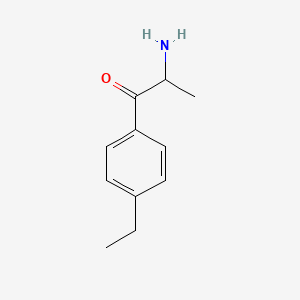
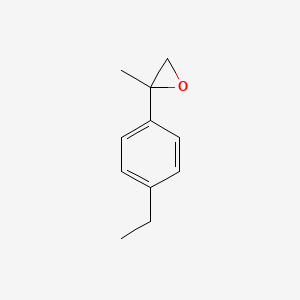

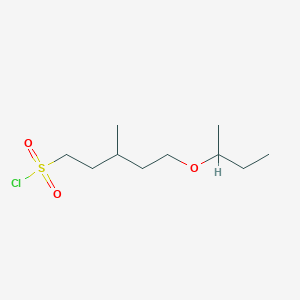


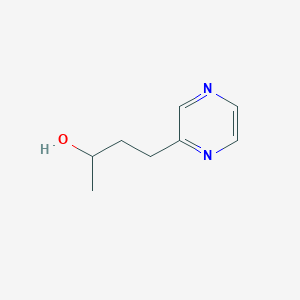

![2-Azabicyclo[2.1.1]hexan-4-ylmethanol](/img/structure/B13528414.png)

![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]aniline](/img/structure/B13528424.png)
![N-{3-[2-(3-chloro-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13528425.png)
